molecular formula C12H6N4O B13377257 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile

Cat. No.: B13377257
M. Wt: 222.20 g/mol
InChI Key: IUZKKBQIXSPYRJ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile is an organic compound with the molecular formula C12H6N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile typically involves the reaction of benzaldehyde with malononitrile and urea under basic conditions. The reaction proceeds through a multi-step process involving the formation of intermediate compounds, which then cyclize to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-oxo-2-phenyl-4,5-pyrimidinedicarbonitrile.

    Reduction: Formation of 6-hydroxy-2-phenyl-4,5-pyrimidinediamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-pyrimidinedicarbonitrile: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    6-Methoxy-2-phenyl-4,5-pyrimidinedicarbonitrile: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.

    6-Hydroxy-2-methyl-4,5-pyrimidinedicarbonitrile: Contains a methyl group instead of a phenyl group, which can alter its electronic properties and reactivity.

Uniqueness

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H6N4O

Molecular Weight

222.20 g/mol

IUPAC Name

6-oxo-2-phenyl-1H-pyrimidine-4,5-dicarbonitrile

InChI

InChI=1S/C12H6N4O/c13-6-9-10(7-14)15-11(16-12(9)17)8-4-2-1-3-5-8/h1-5H,(H,15,16,17)

InChI Key

IUZKKBQIXSPYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C#N

Origin of Product

United States

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